molecular formula C11H8F3N B160383 6-Methyl-2-(trifluoromethyl)quinoline CAS No. 1860-47-5

6-Methyl-2-(trifluoromethyl)quinoline

Cat. No. B160383
CAS RN: 1860-47-5
M. Wt: 211.18 g/mol
InChI Key: AXLVKRXDCFWRLD-UHFFFAOYSA-N
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Description

6-Methyl-2-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C12H8F3NO2 . It is a derivative of quinoline, a class of compounds that are ubiquitous in synthetic and natural compounds used in medicinal, bioorganic, agrochemical, and industrial chemistry .


Synthesis Analysis

The synthesis of quinoline derivatives, including 6-Methyl-2-(trifluoromethyl)quinoline, often involves α,β-unsaturated aldehydes as versatile building blocks in organic synthesis . The development of new methods for the preparation of such fused heterocycles and the improvement of existing synthetic methods represents an urgent challenge .


Molecular Structure Analysis

The molecular structure of 6-Methyl-2-(trifluoromethyl)quinoline consists of a double ring structure and a heteroatom (N) in its molecules . This allows these compounds to be successfully employed in various transformations .


Physical And Chemical Properties Analysis

6-Methyl-2-(trifluoromethyl)quinoline has a molecular weight of 211.18300, a density of 1.267g/cm3, and a boiling point of 248.7ºC at 760mmHg . The compound is solid at room temperature .

Scientific Research Applications

1. Antimicrobial Activity

  • 6-Methyl-2-(trifluoromethyl)quinoline derivatives have been synthesized and shown to possess significant antimicrobial activity. These compounds, such as substituted 1,2,3-triazoles, have been characterized and tested against various microbial organisms, demonstrating their potential in antimicrobial drug development (Holla et al., 2005).

2. Catalysis in Organic Synthesis

  • Quinoline derivatives, including 6-Methyl-2-(trifluoromethyl)quinoline, have been used as catalysts in the enantioselective hydrogenation of other quinolines. This process is crucial for synthesizing biologically active tetrahydroquinolines, highlighting its importance in organic synthesis (Wang et al., 2011).

3. Nonlinear Optical (NLO) Properties

  • Studies on the electronic and NLO properties of quinoline-based derivatives, including those similar to 6-Methyl-2-(trifluoromethyl)quinoline, reveal their potential applications in technology and material science. These properties are crucial for various technological applications, such as in the development of NLO materials (Khalid et al., 2019).

4. Bioimaging Applications

  • Certain quinoline derivatives, structurally related to 6-Methyl-2-(trifluoromethyl)quinoline, have been identified as suitable for bioimaging. Their ability to specifically target cellular structures like the Golgi apparatus in various cell lines demonstrates their potential in biological research and medical diagnostics (Chen et al., 2019).

5. Role in Chemical Synthesis

  • 6-Methyl-2-(trifluoromethyl)quinoline and similar compounds play a significant role in the synthesis of various organic molecules, including those with potential pharmacological activity. Their use in facilitating key chemical reactions underlines their importance in the field of synthetic chemistry (Reid & Runge, 1990).

6. Anticancer Research

  • Research has explored the potential anticancer properties of quinoline derivatives. Studies focusing on the synthesis and evaluation of substituted quinolines, similar to 6-Methyl-2-(trifluoromethyl)quinoline, have identified promising anti-breast cancer agents, highlighting their relevance in cancer research and therapy (Shi et al., 2008).

Safety And Hazards

The safety information for 2-Methyl-6-(trifluoromethyl)quinoline, a similar compound, indicates that it has hazard statements H302, H315, H319, H335, and precautionary statements P261 . These suggest that the compound may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-methyl-2-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N/c1-7-2-4-9-8(6-7)3-5-10(15-9)11(12,13)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLVKRXDCFWRLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379657
Record name 6-methyl-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-(trifluoromethyl)quinoline

CAS RN

1860-47-5
Record name 6-Methyl-2-(trifluoromethyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1860-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-methyl-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
M Marull, M Schlosser - European Journal of Organic Chemistry, 2003 - Wiley Online Library
The acid‐catalyzed cyclization‐condensation between anilines and ethyl 4,4,4‐trifluoroacetoacetate affords 1,4‐dihydro‐2‐trifluoromethyl‐4H‐4‐quinolinones (1), which can easily be …
HG Bonacorso, R Andrighetto, N Krüger… - Journal of the Brazilian …, 2011 - SciELO Brasil
This paper reports interesting results of the conventional synthesis of a new series of 2,10-dialkyl(aryl)-4,8-bis(trifluoromethyl)-1,7-phenanthrolines, in 22-40% yields, from cyclization …
Number of citations: 12 www.scielo.br
AS Dey, MM Joullié - Journal of Heterocyclic Chemistry, 1965 - Wiley Online Library
The condensation of ethyl trifluoroacetoacetate with various aromatic amines, in polyphosphoric acid at 150, gave substituted 2‐trifluoromethyl‐4‐quinolinols. The structure of these …
Number of citations: 27 onlinelibrary.wiley.com
H Keller, M Schlosser - Tetrahedron, 1996 - Elsevier
Deprotonation of N-ethylidene-tert-butylamine with lithium diisopropylamide and subsequent condensation with ethyl trifluoroacetate gives 4-tert-butylamino-1,1,1-trifluorobut-3-en-2-…
Number of citations: 68 www.sciencedirect.com
L Fan, F He, L Shi, G Yang, Z Pan, M Wang… - Journal of Saudi …, 2023 - Elsevier
The skeleton of 2-trifluoromethyl quinoline is the core structure of many natural products and pharmaceutical molecules. The synthesis of this scaffold is limited by metal catalysis, harsh …
Number of citations: 0 www.sciencedirect.com
F Rahmani, A Darehkordi - Synthesis, 2018 - thieme-connect.com
An approach for the synthesis of 4-amino-2-(trifluoromethyl)quinolines via the intramolecular Friedel–Crafts reaction of 2-(1-(arylamino)-2,2,2-trifluoroethylidene)malononitrile …
Number of citations: 6 www.thieme-connect.com
IA Seliem, SS Panda, AS Girgis, Y Moatasim… - Bioorganic …, 2021 - Elsevier
At present therapeutic options for severe acute respiratory syndrome coronavirus-2 (SARS-CoV-2) are very limited. We designed and synthesized three sets of small molecules using …
Number of citations: 40 www.sciencedirect.com
A Darehkordi, M Talebizadeh, M Anary-Abbasinejad - Molecular Diversity, 2019 - Springer
Ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates have been synthesized by reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium …
Number of citations: 4 link.springer.com
AM Ghanim, AS Girgis, BM Kariuki, N Samir, MF Said… - Bioorganic …, 2022 - Elsevier
A new set of ibuprofen-quinoline conjugates comprising quinolinyl heterocycle and ibuprofen moieties linked by an alkyl chain were synthesized in good yields utilizing an optimized …
Number of citations: 22 www.sciencedirect.com
S Maračić, J Lapić, S Djaković… - Applied …, 2019 - Wiley Online Library
Novel O‐alkylated quinoline and N‐alkylated 4‐quinolone derivatives attached to the ferrocene moiety through 4,1‐ (7a–d, 8a–d and 12a–d) and 1,4‐disubstituted (9a, 9b, 10a and 10b…
Number of citations: 21 onlinelibrary.wiley.com

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